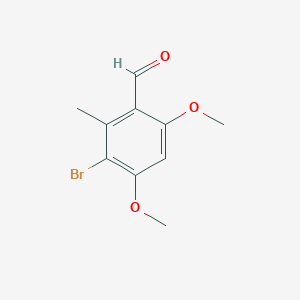

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Description

Contextualization of Benzaldehyde (B42025) Derivatives in Chemical Research

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. ontosight.ai Their utility spans numerous applications, including the manufacturing of pharmaceuticals, fragrances, and dyes. ontosight.ai The aldehyde functional group is a key reactive site, participating in a variety of chemical transformations. The diverse range of substituents that can be incorporated onto the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and potential biological activity. ontosight.ai Research into benzaldehyde derivatives is extensive, with studies exploring their anti-inflammatory, antimicrobial, and anticancer properties, among others. acs.org

Significance of Halogenated and Alkoxylated Aromatic Systems

The presence of both halogen (bromo) and alkoxy (methoxy) groups on the aromatic ring of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is of significant chemical interest. Halogenated aromatic compounds are crucial intermediates in organic synthesis. numberanalytics.com The introduction of a halogen atom can alter the electronic nature of the aromatic ring and provide a handle for further chemical modifications through reactions such as cross-coupling. youtube.com Halogenation is a fundamental process in organic chemistry, enabling the selective modification of organic compounds to create a wide variety of products with diverse applications. youtube.com

Alkoxy groups, such as the methoxy (B1213986) groups in the target compound, are also important modifiers of a molecule's properties. They are electron-donating groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, alkoxy groups can impact the solubility and bioavailability of a compound, which is a critical consideration in the development of pharmaceuticals. pressbooks.pub The combination of both halogen and alkoxy substituents creates a unique electronic environment on the aromatic ring, influencing the reactivity of the aldehyde group and the potential for further functionalization.

Unique Structural Features and Research Interest in this compound

The specific arrangement of the bromo, dimethoxy, and methyl groups on the benzaldehyde scaffold gives this compound its distinct character. The positions of these substituents dictate the steric hindrance around the aldehyde group and influence the electronic density of the aromatic ring. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Research interest in this compound lies in its utility as a building block for creating larger, more intricate molecular architectures. evitachem.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.10 g/mol |

| Appearance | Typically a pale yellow liquid or solid |

| Boiling Point | Approximately 255.3 °C |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) |

Data sourced from available chemical information. evitachem.com

Overview of Research Trajectories and Key Challenges

Current research involving this compound primarily focuses on its application in organic synthesis. Synthetic chemists utilize this compound as a starting material or intermediate to construct more complex molecular frameworks. A key research trajectory is the exploration of its reactivity in various chemical transformations to generate novel compounds with potentially useful properties.

A significant challenge in working with polysubstituted aromatic compounds like this is achieving regioselective synthesis. The synthesis of this compound itself requires controlled bromination of a precursor to ensure the bromine atom is introduced at the desired position on the aromatic ring. evitachem.com Further reactions involving this compound also require careful control to achieve the desired outcome without unwanted side reactions. Overcoming these synthetic hurdles is a key focus for researchers in this area.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-6-7(5-12)8(13-2)4-9(14-3)10(6)11/h4-5H,1-3H3 |

InChI Key |

WESULUKFGNILAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)OC)OC)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Bromo 4,6 Dimethoxy 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. Its reactivity can be harnessed to produce a variety of derivatives, including carboxylic acids, alcohols, imines, and larger carbon skeletons.

Oxidation Reactions: Pathways and Selectivity

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde, this reaction would yield 3-Bromo-4,6-dimethoxy-2-methylbenzoic acid. The selectivity of this oxidation is generally high for the aldehyde group, leaving the other substituents on the aromatic ring intact, provided that mild oxidizing agents are used. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), which is particularly mild and selective for aldehydes.

The general pathway involves the formation of a hydrate (B1144303) intermediate upon addition of water to the aldehyde, which is then oxidized. The choice of reagent is crucial to prevent over-oxidation or side reactions with other functional groups on the substituted benzene (B151609) ring.

Table 1: Representative Oxidation of this compound

| Reactant | Reagent/Conditions | Product |

|---|

Reduction Reactions: Pathways and Selectivity

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-Bromo-4,6-dimethoxy-2-methylphenyl)methanol. This transformation is typically achieved with high selectivity using hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones, generally without affecting other functional groups like esters or the aryl bromide. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) is another viable method. The selectivity of these methods ensures that the aromatic ring and its substituents remain unchanged during the conversion of the aldehyde to the alcohol.

Table 2: Representative Reduction of this compound

| Reactant | Reagent/Conditions | Product |

|---|

Condensation Reactions leading to Imines, Hydrazones, and Oximes

The carbonyl carbon of the aldehyde is electrophilic and reacts with primary amines and related nitrogen nucleophiles in condensation reactions to form carbon-nitrogen double bonds. These reactions typically proceed via a hemiaminal intermediate, which then dehydrates to form the final product. mdpi.com

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an N-substituted imine. The reaction is often catalyzed by acid and involves the removal of water to drive the equilibrium toward the product. bibliotekanauki.pl

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone.

These reactions are fundamental in synthetic chemistry for creating C=N bonds and serve as pathways to more complex nitrogen-containing heterocyclic compounds. mdpi.combibliotekanauki.pl

Table 3: Representative Condensation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| This compound | Hydroxylamine (NH₂OH) | Oxime |

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction is a powerful tool for carbon-carbon bond formation.

The addition of a Grignard reagent to the carbonyl carbon of this compound, followed by an acidic workup, results in the formation of a secondary alcohol. The 'R' group from the Grignard reagent is incorporated into the new molecule. This pathway allows for the construction of more complex molecular architectures starting from the aldehyde.

Table 4: Representative Nucleophilic Addition (Grignard Reaction)

| Reactant | Reagent/Conditions | Product |

|---|

Reactions at the Aryl Bromide Moiety

The aryl bromide functionality is a key site for transformations that build molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations. wikipedia.orgharvard.edu

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu Reacting this compound with an arylboronic acid (e.g., phenylboronic acid) would produce a biphenyl (B1667301) derivative, a common structural motif in pharmaceuticals and materials science. researchgate.netmdpi.com The reaction is tolerant of many functional groups, including the aldehyde. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This allows for the introduction of a vinyl group onto the aromatic ring. The stereoselectivity of the reaction typically favors the formation of the E-isomer. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. The steric and electronic properties of substituents on the aryl bromide can influence the reaction's efficiency. acs.org

Table 5: Representative Cross-Coupling Reactions at the Aryl Bromide Moiety

| Reaction Name | Reactant 2 | Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid [Ar-B(OH)₂] | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | Substituted Alkene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the bromine atom, a good leaving group, is displaced by a nucleophile. The reactivity of the aryl bromide in SNAr is significantly enhanced by the presence of the electron-withdrawing aldehyde group (-CHO) ortho and para to the bromine atom. This electron-withdrawing effect helps to stabilize the intermediate Meisenheimer complex, thus facilitating the substitution reaction.

The general mechanism for an SNAr reaction involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 3,4,6-trimethoxy-2-methylbenzaldehyde. Similarly, reaction with a thiol, such as sodium thiophenoxide, would introduce a phenylthio group in place of the bromine.

The reaction conditions for SNAr reactions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The choice of nucleophile, solvent, and temperature can all influence the outcome and yield of the reaction.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Sodium methoxide (NaOCH3) | 3,4,6-Trimethoxy-2-methylbenzaldehyde | Methanol (B129727), heat |

| Sodium thiophenoxide (NaSPh) | 4,6-Dimethoxy-2-methyl-3-(phenylthio)benzaldehyde | DMF, heat |

| Piperidine | 4,6-Dimethoxy-2-methyl-3-(piperidin-1-yl)benzaldehyde | DMSO, heat |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful transformation in organic synthesis that converts an aryl halide into an organometallic reagent. ias.ac.in In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium. ias.ac.in This reaction is generally very fast and is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions, particularly with the electrophilic aldehyde group. tcnj.edu

The resulting aryllithium species is a potent nucleophile and a strong base. It can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position of the benzaldehyde (B42025) ring. For example, quenching the aryllithium with an alkyl halide would result in the formation of a new carbon-carbon bond. Reaction with carbon dioxide, followed by an acidic workup, would yield the corresponding carboxylic acid.

The presence of the aldehyde group in the starting material requires careful consideration of the reaction conditions. At higher temperatures, the organolithium reagent could act as a nucleophile and add to the aldehyde carbonyl group. However, the metal-halogen exchange is typically much faster than the nucleophilic addition to the aldehyde, especially at low temperatures, allowing for the selective formation of the aryllithium intermediate. wikipedia.org

| Electrophile | Product | Reaction Sequence |

|---|---|---|

| Dimethylformamide (DMF) | 4,6-Dimethoxy-2-methylisophthalaldehyde | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H3O+ |

| Carbon dioxide (CO2) | 3-Formyl-2,4-dimethoxy-6-methylbenzoic acid | 1. n-BuLi, THF, -78 °C; 2. CO2 (s); 3. H3O+ |

| Iodine (I2) | 3-Iodo-4,6-dimethoxy-2-methylbenzaldehyde | 1. n-BuLi, THF, -78 °C; 2. I2 |

Reactivity of the Methoxy (B1213986) and Methyl Substituents

Demethylation and Alkylation Reactions of Methoxy Groups

The two methoxy groups in this compound can be cleaved to the corresponding hydroxyl groups under various conditions. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgmdma.ch This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures. orgsyn.org The mechanism involves the formation of a complex between the Lewis acidic boron tribromide and the ethereal oxygen, followed by the cleavage of the methyl-oxygen bond. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the phenol (B47542).

Selective demethylation of one methoxy group over the other can be challenging and would likely depend on steric and electronic factors. The methoxy group at the 4-position, being para to the aldehyde, might be more susceptible to cleavage under certain conditions due to electronic effects.

Conversely, the hydroxyl groups of the demethylated product can be re-alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This allows for the introduction of different alkoxy groups, providing a route to a variety of derivatives.

Benzylic Reactivity of the Methyl Group

The methyl group at the 2-position of the aromatic ring is a benzylic position and can undergo reactions characteristic of this functionality. Benzylic positions are activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical.

One common reaction is benzylic bromination, which can be achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of light or a radical initiator such as benzoyl peroxide. This reaction would convert the methyl group to a bromomethyl group, which is a versatile synthetic handle for further transformations. For instance, the bromomethyl group can be displaced by nucleophiles in SN2 reactions or can be used in the formation of organometallic reagents.

The benzylic methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This would provide a route to 3-bromo-4,6-dimethoxy-2-formylbenzoic acid, a trifunctional building block.

Mechanistic Insights into Key Chemical Transformations

The mechanism of nucleophilic aromatic substitution (SNAr) reactions has been a subject of extensive study. While the classical two-step addition-elimination mechanism involving a Meisenheimer complex is widely accepted, recent research has shown that some SNAr reactions may proceed through a concerted mechanism. nih.gov The actual mechanism can exist on a continuum between the stepwise and concerted pathways, and can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. nih.gov For this compound, the presence of the activating aldehyde group likely favors the formation of a relatively stable Meisenheimer intermediate, suggesting a stepwise mechanism is probable for many nucleophiles.

In metal-halogen exchange reactions, the mechanism is generally believed to involve a four-centered transition state. The exchange is an equilibrium process, and the position of the equilibrium is determined by the relative stability of the organolithium species. The formation of the more stable aryllithium from the aryl bromide and alkyllithium drives the reaction forward.

The demethylation of aryl methyl ethers with boron tribromide proceeds through a Lewis acid-base adduct formation, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2-type displacement. The reaction is typically irreversible due to the formation of the stable boron-oxygen bond.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,6 Dimethoxy 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific experimental data for 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is not widely published, a detailed analysis can be constructed based on the closely related isomer, 5-bromo-2,4-dimethoxy-3-methylbenzaldehyde, and established principles of NMR theory. The analysis of this isomer provides a strong predictive framework for the title compound. uni-muenchen.de

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Integrations

The ¹H NMR spectrum of an aromatic compound like this compound is expected to show distinct signals for the aldehyde proton, the aromatic proton, the methoxy (B1213986) groups, and the methyl group. Based on the data for its isomer, 5-bromo-2,4-dimethoxy-3-methylbenzaldehyde, the following assignments can be predicted. uni-muenchen.de

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene (B151609) ring, typically appearing as a singlet far downfield, around δ 10.22 ppm. uni-muenchen.de

The aromatic proton (Ar-H) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the surrounding substituents, and for the isomeric compound, it is observed at δ 7.90 ppm. uni-muenchen.de

The two methoxy group protons (-OCH₃) are expected to appear as sharp singlets. Due to their different positions on the aromatic ring, they may have slightly different chemical environments, although in the case of the isomer, they are observed as distinct singlets at δ 3.87 ppm and δ 3.86 ppm. uni-muenchen.de

The methyl group protons (-CH₃) attached to the aromatic ring will also produce a singlet, typically in the upfield region of the aromatic spectrum. For the reference isomer, this signal appears at δ 2.29 ppm. uni-muenchen.de

The integration of these signals would correspond to the number of protons in each group: 1H for the aldehyde, 1H for the aromatic proton, 6H for the two methoxy groups (or 3H each), and 3H for the methyl group.

Table 1: Predicted ¹H NMR Data for this compound based on its Isomer

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H | ~10.2 | Singlet | 1H |

| Aromatic H | ~7.9 | Singlet | 1H |

| Methoxy H | ~3.9 | Singlet | 6H |

Data is inferred from the reported values for 5-bromo-2,4-dimethoxy-3-methylbenzaldehyde. uni-muenchen.de

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Chemical Shifts and Quaternary Carbon Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

The aldehyde carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, for the isomer, this is at δ 188.1 ppm. uni-muenchen.de

The aromatic carbons will appear in the range of approximately δ 110-165 ppm. The carbons attached to the electronegative oxygen and bromine atoms (C-O, C-Br) will be significantly shifted. Quaternary carbons (those without attached protons) can be identified by their typically weaker intensity or through spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For the reference isomer, the aromatic carbon signals are observed at δ 162.2, 161.4, 130.4, 128.0, 126.7, and 113.5 ppm. uni-muenchen.de

The methoxy carbons (-OCH₃) will have signals in the δ 55-65 ppm range. The isomer shows two distinct signals at δ 63.4 and 60.5 ppm, confirming the presence of two electronically non-equivalent methoxy groups. uni-muenchen.de

The methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 9.8 ppm in the reference isomer. uni-muenchen.de

Table 2: Predicted ¹³C NMR Data for this compound based on its Isomer

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~188 |

| Aromatic C-O | ~162 |

| Aromatic C-Br | ~113 |

| Other Aromatic C | ~126-131 |

| Methoxy C | ~60-64 |

Data is inferred from the reported values for 5-bromo-2,4-dimethoxy-3-methylbenzaldehyde. uni-muenchen.de

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In this specific molecule, minimal correlations are expected due to the isolated nature of the single aromatic proton and the singlet nature of the other proton groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton signal to its corresponding carbon signal, and the methoxy and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the aldehyde proton to the aromatic carbon it is attached to (C-1) and the adjacent aromatic carbon (C-2). The methyl protons would show correlations to their attached carbon and the adjacent aromatic carbons. These correlations are key to confirming the specific substitution pattern of the bromo, methoxy, and methyl groups on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This would be particularly useful to confirm the relative positions of the substituents. For example, a NOE correlation between the methyl protons and the protons of the adjacent methoxy group would provide strong evidence for their spatial closeness.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification and Assignment of Characteristic Functional Group Vibrations (e.g., C=O, Ar-H, C-O, Ar-Br)

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands.

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the IR spectrum, typically in the region of 1710-1680 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency. ias.ac.in

Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. ias.ac.in

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methoxy groups are expected in the 3000-2850 cm⁻¹ region. The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. ias.ac.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages (Ar-O-CH₃) are expected to produce strong bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-Br Stretching: The vibration of the carbon-bromine bond (Ar-Br) typically gives rise to a band in the far-infrared region, often between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretching | 1710-1680 | Strong |

| Aromatic C-H | Stretching | 3100-3000 | Weak to Medium |

| Aldehyde C-H | Stretching | ~2850, ~2750 | Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Variable |

| Aryl-O-C | Asymmetric Stretch | 1275-1200 | Strong |

| Aryl-O-C | Symmetric Stretch | 1075-1020 | Strong |

Conformational Analysis via Vibrational Spectroscopy

For benzaldehyde (B42025) derivatives, the primary conformational flexibility arises from the rotation of the aldehyde group relative to the plane of the aromatic ring. The two primary conformers are the planar O-trans and O-cis isomers, where the carbonyl oxygen is oriented away from or towards a particular ortho substituent, respectively. researchgate.net

Vibrational spectroscopy can be used to study this conformational equilibrium. The position and shape of certain vibrational bands, particularly the C=O stretching band, can be sensitive to the conformation. In some cases, distinct bands for each conformer may be observed, especially at low temperatures. researchgate.net The relative intensities of these bands can provide information about the relative populations of the conformers. For this compound, steric hindrance between the aldehyde group and the ortho-methyl group would likely favor a conformation where the carbonyl oxygen is directed away from the methyl group. Theoretical calculations combined with experimental IR and Raman data are often employed to assign specific vibrational modes to each conformer and determine the most stable geometry. researchgate.netdntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C10H11BrO3, the expected exact mass can be calculated. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Calculated HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]+• | C10H11BrO3 | 257.9946 |

| [M+H]+ | C10H12BrO3 | 258.9974 |

Note: The calculated masses are based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, several fragmentation pathways can be proposed based on the functional groups present (aldehyde, methoxy, methyl, and bromo groups on an aromatic ring).

Proposed Fragmentation Pathways:

Loss of a Bromine Radical: A common fragmentation for organobromine compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a significant peak at m/z 179.

Loss of a Methyl Radical: The methoxy groups can lose a methyl radical (•CH3), leading to a fragment ion. This is a common fragmentation pathway for ethers.

Loss of Formaldehyde (B43269): Methoxy groups can also lead to the loss of formaldehyde (CH2O) through rearrangement.

Loss of Carbon Monoxide: Aldehydes frequently undergo fragmentation with the loss of carbon monoxide (CO), which would result in a decrease of 28 mass units from a fragment containing the aldehyde group.

Combined Losses: A combination of these fragmentation events can also occur, leading to a series of fragment ions at lower m/z values.

Table 2: Proposed Mass Spectrometry Fragments for this compound

| Proposed Fragment | Molecular Formula | Calculated m/z | Fragmentation Pathway |

| [M-Br]+ | C10H11O3 | 179 | Loss of •Br from the molecular ion |

| [M-CH3]+ | C9H8BrO3 | 243 | Loss of •CH3 from a methoxy group |

| [M-CO]+• | C9H11BrO2 | 230 | Loss of CO from the molecular ion |

| [M-CH2O]+• | C9H9BrO2 | 228 | Loss of CH2O from a methoxy group |

| [M-Br-CO]+ | C9H11O2 | 151 | Loss of •Br followed by loss of CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported, the analysis of a closely related isomer, 6-bromo-2,3-dimethoxybenzaldehyde, provides significant insight into the expected solid-state structure. scielo.br

The crystal packing of aromatic aldehydes is often governed by a combination of weak intermolecular interactions. In the case of a substituted bromobenzaldehyde, several types of interactions are expected to play a role in the supramolecular assembly.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are anticipated between the hydrogen atoms of the methyl or aromatic groups and the oxygen atoms of the aldehyde or methoxy groups of neighboring molecules. These interactions, while weak, can collectively contribute to the stability of the crystal lattice.

Halogen Bonding: A significant interaction expected in the crystal structure is halogen bonding. This is an attractive interaction between the electrophilic region of the bromine atom and a nucleophilic site on an adjacent molecule, such as an oxygen atom. In the crystal structure of the related 6-bromo-2,3-dimethoxybenzaldehyde, a Br···Br halogen bond is observed, which helps to stabilize the crystal structure. scielo.br A similar interaction could be present in the crystal lattice of this compound.

The precise geometric parameters of the molecule, including bond lengths, bond angles, and torsional angles, can be determined from X-ray crystallographic data. Based on the analysis of related structures, the following features would be expected for this compound. scielo.br

Aromatic Ring: The benzene ring is expected to be largely planar, with C-C bond lengths characteristic of an aromatic system.

Substituent Conformations: The methoxy and aldehyde groups will have specific orientations relative to the benzene ring. The torsional angles will define the degree of planarity of these groups with the ring, which can be influenced by steric hindrance from adjacent substituents. The aldehyde group is expected to be nearly coplanar with the aromatic ring to maximize conjugation.

Bond Lengths and Angles: The C-Br, C-O, and C=O bond lengths are expected to be within the typical ranges for these types of bonds in a substituted aromatic system. The bond angles around the substituted carbon atoms of the benzene ring may show slight distortions from the ideal 120° due to the electronic and steric effects of the substituents.

Table 3: Expected Bond Parameters for this compound (based on analogous compounds)

| Parameter | Description | Expected Value |

| C-C (aromatic) | Bond lengths within the benzene ring | ~1.38-1.40 Å |

| C-Br | Bond length of the carbon-bromine bond | ~1.90 Å |

| C-O (methoxy) | Bond lengths of the carbon-oxygen bonds in the methoxy groups | ~1.36 Å |

| C=O (aldehyde) | Bond length of the carbon-oxygen double bond in the aldehyde group | ~1.22 Å |

| C-C-C (aromatic) | Bond angles within the benzene ring | ~120° |

| C-C-Br | Bond angle involving the bromine substituent | ~120° |

| C-C-O | Bond angle involving the methoxy substituents | ~120° |

Computational and Theoretical Investigations of 3 Bromo 4,6 Dimethoxy 2 Methylbenzaldehyde

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Further research and publication in the field of computational chemistry are required before a detailed and scientifically accurate article on this specific compound can be composed.

Structure-Reactivity Relationships from Theoretical Parameters

As of the latest available scientific literature, detailed computational and theoretical investigations specifically focused on 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde have not been published. Consequently, there are no publicly accessible research findings or data tables detailing its specific theoretical parameters, such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP) maps, or other quantum chemical descriptors.

Theoretical studies on structurally similar substituted benzaldehydes often employ methods like Density Functional Theory (DFT) to elucidate structure-reactivity relationships. These studies typically analyze how the type and position of substituents—such as bromo, methoxy (B1213986), and methyl groups—influence the electronic properties and, by extension, the reactivity of the molecule.

For a molecule like this compound, a computational analysis would be expected to reveal:

The Influence of Substituents: The electron-donating methoxy groups and the methyl group, in conjunction with the electron-withdrawing bromine atom and aldehyde function, would create a complex electronic environment on the aromatic ring. Theoretical calculations would quantify these effects.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity towards various reactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule would interact with other reagents.

Without specific studies on this compound, it is not possible to provide a detailed analysis of its structure-reactivity relationships based on calculated theoretical parameters or to present a corresponding data table. Such an analysis would require dedicated quantum chemical calculations to be performed and published within the scientific community.

Role As a Synthetic Intermediate and Precursor for Advanced Chemical Entities

General Utility as a Building Block in Organic Synthesis

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure is characterized by the presence of several functional groups: an aldehyde, a bromine atom, two methoxy (B1213986) groups, and a methyl group, all attached to a benzene (B151609) ring. This unique combination of substituents provides multiple reactive sites, allowing for a wide range of chemical transformations.

The aldehyde group is a key functional group that can participate in various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The bromine atom, an ortho- and para-directing deactivator, can be readily substituted or used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy and methyl groups, being electron-donating, influence the reactivity and regioselectivity of reactions on the aromatic ring.

The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of complex molecules. Its utility is further enhanced by its solid physical form and stability under normal laboratory conditions.

| Property | Value |

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.10 g/mol |

| Appearance | Solid |

| Melting Point | Not Reported |

Precursor for Diverse Aromatic and Heterocyclic Systems

While specific examples of the synthesis of diverse aromatic and heterocyclic systems directly from this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for such compounds.

The aldehyde functionality can be used to construct heterocyclic rings through condensation reactions with various dinucleophiles. For instance, reaction with hydrazines could yield pyrazoles, with hydroxylamine (B1172632) could lead to isoxazoles, and with amidines could produce pyrimidines.

Furthermore, the bromine atom allows for the introduction of various substituents on the aromatic ring, which can then be utilized for further cyclization reactions to form fused heterocyclic systems. For example, a Suzuki coupling to introduce a boronic acid-containing substituent, followed by an intramolecular condensation with the aldehyde, could lead to the formation of various bicyclic or polycyclic heterocyclic compounds.

Development of Novel Functional Molecules (e.g., dyes, specialty polymers, liquid crystals, catalysts)

Synthesis of Photoactive Compounds

The extended conjugation provided by the aromatic ring and the potential for introducing various chromophoric and auxochromic groups make this compound a candidate for the synthesis of photoactive materials. The aldehyde group can be used to synthesize stilbene (B7821643) or chalcone (B49325) derivatives, which are known to exhibit photochromic or fluorescent properties. The bromine atom can be functionalized to attach other photoactive moieties.

Applications in Materials Chemistry

In materials chemistry, substituted benzaldehydes are used as monomers or cross-linking agents in the synthesis of polymers. The aldehyde group of this compound could be utilized in polymerization reactions to create novel polymers with specific thermal or optical properties. The bromine and methoxy groups would impart distinct characteristics to the resulting polymer.

Strategic Intermediate in Complex Total Syntheses (non-prohibited examples)

There are no specific, publicly documented examples of the use of this compound as a strategic intermediate in the total synthesis of complex, non-prohibited natural products. The lack of available data in this area suggests that its application in complex total synthesis may be limited or not yet reported.

Future Research Directions and Unaddressed Challenges

Exploration of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde, future research should focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key areas for exploration include:

Green Chemistry Approaches: Investigating biocatalytic methods, such as the use of enzymes for selective bromination or oxidation, could offer a more sustainable alternative to conventional reagents. scielo.org.mxrsc.org The application of green solvents and energy sources, like microwave irradiation, has shown promise in accelerating reactions and reducing energy consumption in the synthesis of other aromatic aldehydes. scielo.org.mxnih.gov

Catalytic Methods: Exploring novel catalytic systems, including transition metal catalysts, for C-H activation and functionalization could provide more direct and atom-economical routes to this and similar compounds. nih.govacs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. scielo.org.mx | Enzyme stability and availability, substrate scope. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. scielo.org.mx | Scale-up limitations, potential for localized overheating. |

| One-Pot Procedures | Increased efficiency, reduced waste and cost. acs.orgrug.nlresearchgate.netacs.org | Compatibility of reagents and reaction conditions. |

| Novel Catalysis | High atom economy, direct functionalization. nih.govacs.org | Catalyst cost and sensitivity, optimization of reaction conditions. |

Discovery of Novel Reactivity Patterns and Transformations

The unique arrangement of bromo, dimethoxy, and methyl substituents on the benzaldehyde (B42025) ring of this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness these unique electronic and steric properties.

Promising research avenues include:

C-H Functionalization: The presence of multiple C-H bonds on the aromatic ring offers opportunities for regioselective functionalization using modern catalytic methods. nih.govacs.org This could lead to the synthesis of a diverse library of derivatives with novel properties.

Tandem and Cascade Reactions: Designing novel tandem reactions that exploit the interplay between the aldehyde, bromo, and methoxy (B1213986) groups could lead to the efficient construction of complex molecular architectures. liberty.edu

Umpolung Reactivity: Exploring the reversal of polarity (umpolung) of the aldehyde group could open up new avenues for carbon-carbon bond formation and the synthesis of unconventional structures. researchgate.net

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the reaction mechanisms, transient intermediates, and dynamic processes involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactions.

Future research should leverage advanced in-situ characterization techniques:

In-Situ Spectroscopy: The use of techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allows for real-time monitoring of reaction progress. rsc.orgmt.comspectroscopyonline.comrsc.orgacs.org This can provide invaluable data on reaction kinetics, the formation and decay of intermediates, and the influence of various reaction parameters. weimiaobio.comnumberanalytics.comnih.gov

Mass Spectrometry: Advanced mass spectrometry techniques can be employed to detect and characterize fleeting reaction intermediates, providing direct evidence for proposed reaction mechanisms. weimiaobio.comnih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Relevance |

|---|---|---|

| In-Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. acs.org | Optimization of reaction conditions and mechanistic elucidation. |

| In-Situ NMR | Detailed structural information of species in the reaction mixture. rsc.org | Identification of transient intermediates and byproducts. |

| Mass Spectrometry | Detection and structural analysis of low-concentration and short-lived species. nih.gov | Confirmation of reaction pathways and reactive intermediates. |

Integration of Computational Design in Synthetic Planning

Computational chemistry and machine learning are revolutionizing the way chemical synthesis is planned and executed. Applying these tools to this compound can accelerate the discovery of new synthetic routes and derivatives.

Key areas for integration include:

Retrosynthetic Analysis: Utilizing AI-powered retrosynthesis software can help identify novel and more efficient synthetic pathways by analyzing vast databases of chemical reactions. illinois.eduacs.orggrace.comresearchgate.net These tools can suggest disconnections and starting materials that may not be obvious to a human chemist.

Reaction Prediction: Machine learning models can be trained to predict the outcome of reactions, including yields and potential side products, under different conditions. ucla.edu This can significantly reduce the amount of trial-and-error experimentation required.

Library Design: Computational methods can be used to design virtual libraries of derivatives of this compound with desired properties, guiding synthetic efforts towards molecules with specific applications. nih.govrsc.orgresearchgate.net

Potential for Derivatization towards New Chemical Functions and Materials

The functional groups present in this compound serve as versatile handles for further chemical modification, opening the door to a wide range of new compounds with unique functions and applications in materials science.

Future derivatization efforts could focus on:

Synthesis of Complex Molecules: The aldehyde functionality is a key building block in the synthesis of numerous complex organic molecules, including natural products and pharmaceuticals. numberanalytics.com The bromo substituent can be readily converted to other functional groups via cross-coupling reactions. acs.orgrug.nlresearchgate.netacs.org

Development of Novel Heterocycles: The compound can serve as a precursor for the synthesis of highly substituted and functionalized heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. mdpi.com

Polymer and Materials Science: Incorporation of this substituted benzaldehyde unit into polymer backbones or as a functional side group could lead to the development of new materials with tailored electronic, optical, or thermal properties.

Q & A

Q. Advanced Methodological Approach :

- Regioselective Bromination : Use directed ortho-metalation (DoM) strategies to install the bromine atom at the desired position. Protect the aldehyde group as an acetal to prevent side reactions during bromination .

- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate the product in >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

- Validation : Confirm regiochemistry using NOESY NMR to verify spatial proximity of substituents and high-resolution mass spectrometry (HRMS) for molecular ion verification .

What advanced crystallographic techniques are suitable for resolving the molecular packing and intermolecular interactions of this compound?

Q. Research-Grade Protocol :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Ensure crystal quality by slow evaporation from dichloromethane/hexane .

- Refinement : Apply the SHELXL-2018 software for structure solution and refinement. Anisotropic displacement parameters should be used for non-hydrogen atoms. Analyze hydrogen-bonding (e.g., O–H···O) and π-stacking interactions (centroid-to-centroid distances ~3.7 Å) using Mercury 4.0 .

- Data Interpretation : Compare packing motifs (e.g., offset face-to-face stacking) with related brominated benzaldehydes to assess steric/electronic effects of methoxy groups .

How can this compound be utilized as a precursor for synthesizing Schiff base ligands in coordination chemistry?

Q. Experimental Design :

- Schiff Base Formation : React this compound (1.2 equiv) with primary amines (e.g., ethylenediamine) in ethanol under reflux for 6 hours. Monitor imine formation via IR (C=N stretch ~1600–1650 cm⁻¹) .

- Metal Complexation : Combine the Schiff base with metal salts (e.g., ZnCl₂, Cu(OAc)₂) in methanol at 60°C. Characterize complexes using UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .

- Applications : Investigate catalytic potential in oxidation reactions (e.g., alkene epoxidation) or biological activity (e.g., antimicrobial assays) .

What methodologies are recommended for evaluating the antioxidant potential of this compound in vitro?

Q. Biological Assay Framework :

- DPPH Radical Scavenging : Prepare 0.1 mM DPPH in ethanol. Incubate with compound (0.1–10 μg/mL) for 30 min. Measure absorbance at 517 nm. Calculate IC₅₀ using nonlinear regression (compare to ascorbic acid controls) .

- Hydroxyl Radical Assay : Use Fenton’s reagent (Fe²⁺ + H₂O₂) to generate •OH. Quantify residual •OH via the thiobarbituric acid (TBA) method. Normalize results to Trolox equivalents .

- Data Analysis : Perform triplicate experiments with ANOVA to assess significance (p < 0.05). Correlate substituent effects (e.g., methoxy groups) with scavenging efficiency .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Q. Conflict Resolution Strategy :

- Cross-Validation : Compare NMR (¹H, ¹³C, HSQC, HMBC) and HRMS data with computational predictions (e.g., DFT-optimized structures in Gaussian 16). Use NOE correlations to resolve stereochemical ambiguities .

- Crystallographic Evidence : If NMR data conflicts with X-ray structures (e.g., unexpected dihedral angles), prioritize SCXRD results. Re-examine sample purity via HPLC-MS to rule out isomeric contaminants .

- Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility that may explain discrepancies in coupling constants .

What strategies mitigate decomposition risks during high-temperature reactions involving this compound?

Q. Stability-Optimized Protocols :

- Inert Conditions : Conduct reactions under argon/nitrogen to prevent aldehyde oxidation. Use anhydrous solvents (e.g., THF, DMF) stored over molecular sieves .

- Temperature Control : Limit heating to ≤80°C. For reflux reactions, employ a cold finger to minimize thermal degradation. Monitor degradation products via LC-MS .

- Additives : Introduce radical scavengers (e.g., BHT) or stabilizers (e.g., pyridine) to suppress bromine-mediated side reactions .

How can computational chemistry predict regioselectivity in further functionalization of this compound?

Q. In Silico Workflow :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution (EAS). Calculate Fukui indices (f⁻) to identify nucleophilic sites (e.g., para to methoxy groups) .

- Docking Studies : For biological applications, dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic modifications .

- Validation : Correlate computational predictions with experimental outcomes (e.g., nitration or Suzuki coupling yields) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.